Home > Products > Screening Compounds P54654 > 7,8-Dihydro-6(5H)-pteridinone
7,8-Dihydro-6(5H)-pteridinone - 51036-16-9

7,8-Dihydro-6(5H)-pteridinone

Catalog Number: EVT-436062
CAS Number: 51036-16-9
Molecular Formula: C6H6N4O
Molecular Weight: 150.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Synthesis Methods
The synthesis of 7,8-Dihydro-6(5H)-pteridinone can be achieved through several methodologies:

  1. One-Pot SnAr-Amidation Cyclization: A notable method involves a one-pot nucleophilic aromatic substitution (SnAr) followed by amidation. For instance, 4-chloropyrimidin-5-amine reacts with an amino acid like (S)-N-methylalanine to yield the dihydropteridinone core with high optical purity. This method allows for the introduction of various substituents at different positions on the pteridinone scaffold.
  2. Solid-Phase Synthesis: This approach facilitates the generation of compound libraries by anchoring pteridinone precursors onto solid supports, allowing for multiple modifications and screening of biological activity.
  3. Combined Solution-Phase and Solid-Phase Approaches: These methods offer flexibility in synthesizing diverse analogs while maintaining high yields and purity levels.
  4. Oxidative Methods: Certain reactions involve the oxidation of specific precursors under controlled conditions to generate 7,8-Dihydro-6(5H)-pteridinone derivatives .
Molecular Structure Analysis

Molecular Structure
The molecular structure of 7,8-Dihydro-6(5H)-pteridinone features a bicyclic framework with a pteridinone core. Key structural attributes include:

  • Molecular Formula: C₇H₈N₄O
  • Molecular Weight: Approximately 164.16 g/mol
  • Functional Groups: The compound contains an amine group and a carbonyl group within its structure, contributing to its reactivity and biological activity.

The stereochemistry of the compound plays a crucial role in its interaction with biological targets, influencing its pharmacological properties .

Chemical Reactions Analysis

Reactivity and Chemical Reactions
7,8-Dihydro-6(5H)-pteridinone participates in several important chemical reactions:

  1. Enzymatic Reactions: The compound acts as a substrate for enzymes such as 7,8-dihydro-6-hydroxymethylpterin-pyrophosphokinase (HPPK), which catalyzes the transfer of a pyrophosphoryl group from ATP to form active folate derivatives.
  2. Oxidation Reactions: Under specific conditions, 7,8-Dihydro-6(5H)-pteridinone can undergo oxidation to yield various pteridine derivatives, which may exhibit distinct biological activities .
  3. Formation of Derivatives: The compound can also react with alkylating agents or undergo acylation to produce derivatives that may enhance its therapeutic potential or modify its pharmacokinetic properties .
Mechanism of Action

Mechanism Overview
The primary mechanism of action for 7,8-Dihydro-6(5H)-pteridinone involves its role as a precursor in the folate biosynthesis pathway:

  1. Target Enzyme Interaction: The compound binds to HPPK, inhibiting its activity and disrupting the conversion of substrates necessary for folate synthesis. This inhibition leads to decreased levels of critical biomolecules such as purines and amino acids.
  2. Biochemical Pathways: By interfering with folate metabolism, 7,8-Dihydro-6(5H)-pteridinone can affect gene expression and cellular metabolism, potentially leading to cytotoxic effects in rapidly dividing cells such as cancer cells.
  3. Pharmacokinetics: Compounds similar to 7,8-Dihydro-6(5H)-pteridinone have demonstrated favorable pharmacokinetic profiles, including metabolic stability and low toxicity in preclinical studies.
Physical and Chemical Properties Analysis

Properties Overview
The physical and chemical properties of 7,8-Dihydro-6(5H)-pteridinone include:

  • Appearance: Typically presents as a white to off-white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol; limited solubility in non-polar solvents.
  • Stability: Generally stable under ambient conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data may vary but typically falls within the range observed for related compounds.

These properties influence both its synthetic handling and potential applications in pharmaceuticals .

Applications

Scientific Applications
7,8-Dihydro-6(5H)-pteridinone has several important applications:

  1. Antiviral Agents: Derivatives of this compound have been explored for their antiviral activity against various pathogens by targeting key enzymatic pathways involved in viral replication .
  2. Anticancer Research: Due to its role in inhibiting folate biosynthesis, it is being investigated as a potential chemotherapeutic agent against certain cancers that are highly dependent on folate metabolism for growth.
  3. Biochemical Research Tools: As a precursor in enzymatic assays related to pteridine metabolism, it serves as an important reagent for studying enzyme kinetics and metabolic pathways involving folates .
  4. Drug Development Platforms: Its structural versatility allows it to be modified into various analogs that can be screened for enhanced biological activity or reduced side effects compared to existing drugs.
Synthetic Methodologies and Optimization Strategies

Solid-Phase Synthesis Approaches for Dihydropteridinone Derivatives

Solid-phase peptide synthesis (SPPS) has emerged as a powerful methodology for constructing dihydropteridinone scaffolds with high structural diversity. As demonstrated in recent work, Wang resin serves as an optimal solid support due to its acid-labile handling properties, enabling efficient Fmoc-based immobilization of amino acids such as phenylalanine (Phe), valine (Val), and methionine (Met). The process initiates with resin acylation using Fmoc-protected amino acids, followed by deprotection and nucleophilic displacement with the key building block 4,6-dichloro-5-nitropyrimidine. This sequence yields resin-bound intermediates that undergo subsequent amination with primary or secondary amines (e.g., benzylamine, piperidine) to introduce R² diversity [2].

A critical challenge involves premature product cleavage during nitro group reduction, particularly observed with methionine-derived intermediates, leading to yields below 20%. Optimization revealed that off-resin cyclization significantly enhances efficiency: After cleaving the nitro intermediate with trifluoroacetic acid (TFA), zinc-mediated reduction in acetic acid triggers spontaneous cyclization to dihydropteridinones. This modified protocol achieves yields of 41–92% across 24 derivatives (Table 1), with HPLC purities exceeding 96% post-purification [2].

Table 1: Representative Dihydropteridinones via Optimized Solid-Phase Synthesis

CompoundR¹ (Amino Acid)R² (Amine)Crude Purity (%)Isolated Yield (%)
1aPheBenzyl9287
1hValPiperidin-4-yl8892
1tMetCyclohexyl9041
1xPheMorpholin-4-yl7365

Cyclization Strategies in Pteridinone Core Formation

Cyclization methodologies for constructing the dihydropteridinone core are broadly categorized into intramolecular condensation and reduction-triggered ring closure. In solution-phase synthesis, pyrimidine-5,6-diamines undergo cyclocondensation with α-ketoesters or glyoxalates to form lumazine or pteridinone scaffolds. For instance, reacting ethyl glyoxalate with 2-aminopyrimidine derivatives in acetic acid/ethanol efficiently yields pteridin-7(8H)-ones through annulation under reflux [6].

In contrast, solid-phase approaches leverage reduction-cyclization cascades. Nitro group reduction in intermediates like 7 generates nucleophilic amines that attack the adjacent carbonyl, forming the dihydropteridinone ring. This strategy is exemplified in the synthesis of 5,6-dihydroimidazolo[1,5-f]pteridines, where intramolecular cyclization of nitro intermediates (e.g., 21 → 22) occurs via hydrogenation, achieving 78% yield. The resulting chloride (22) undergoes further functionalization to yield PLK1 inhibitors with direct Lys82 interactions in the kinase binding pocket (Fig. 2) [4]. Notably, cyclization kinetics vary significantly with scaffold rigidity—pyrimidodiazepinones require extended reaction times (6h at 80°C) versus dihydropteridinones (<3h) [2].

Role of 4,6-Dichloro-5-Nitropyrimidine as a Versatile Building Block

4,6-Dichloro-5-nitropyrimidine serves as a cornerstone synthon in pteridinone chemistry due to its dual electrophilic sites and chemoselective reactivity. The C4-chlorine exhibits higher reactivity than C6, allowing sequential nucleophilic displacements: Initial amination occurs selectively at C4 by resin-bound amino acids, followed by C6 substitution with amines to introduce structural diversity (Scheme 1) [2].

The nitro group fulfills two key roles:

  • Electronic Activation: Enhances C4/C6 electrophilicity for nucleophilic aromatic substitution (SNAr).
  • Reductive Cyclization Handle: Post-SNAr, nitro reduction generates diamine intermediates that undergo spontaneous lactamization to form the 7,8-dihydro-6(5H)-pteridinone core [2].

This building block’s versatility extends to synthesizing tetrahydropyrrolopteridinones (e.g., 2a–h), where proline immobilization enables fused bicyclic systems. Here, post-amination cleavage and zinc reduction afford pyrrolopteridinones in 34–87% yield, though slower cyclization kinetics necessitate rigorous reaction monitoring [2].

Optimization of Reduction-Cyclization Cascades for Yield Enhancement

Early strategies for nitro reduction-cyclization suffered from incompatible solid-phase conditions. Sodium dithionite reduction in DCM/water caused premature product cleavage, particularly for methionine-derived intermediates (<20% yield). Optimization focused on three aspects:

  • Reduction System: Switching to zinc dust in acetic acid provided superior efficiency, enabling simultaneous nitro reduction and cyclization.
  • Sequential Modification: Implementing off-resin cyclization—cleaving nitro intermediates (9) before reduction—prevented premature product loss.
  • Reaction Control: For pyrimidodiazepinones, elevated temperatures (80°C) and extended times (6h) drove complete cyclization, whereas dihydropteridinones formed at ambient temperatures [2].

Table 2: Impact of Reduction-Cyclization Optimization on Key Scaffolds

Scaffold TypeOriginal Yield (%)Optimized ProtocolImproved Yield (%)
Dihydropteridinone (e.g., 1h)<20 (on-resin)Zn/AcOH, off-resin92
Pyrrolopteridinone (e.g., 2d)Not reportedZn/AcOH, 3h81
Pyrimidodiazepinone (e.g., 3a)Traces (rt, 16h)Zn/AcOH, 80°C, 6h100 (conversion)

These protocols enabled access to diverse analogs, including derivatives with fluorinated anilines that improved pharmacokinetics (e.g., reduced MDR1 efflux in PLK1 inhibitors) [4]. Crude purities post-cyclization consistently exceeded 69%, minimizing purification challenges.

Comprehensive Compound List

Properties

CAS Number

51036-16-9

Product Name

7,8-Dihydro-6(5H)-pteridinone

IUPAC Name

7,8-dihydro-5H-pteridin-6-one

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

InChI

InChI=1S/C6H6N4O/c11-5-2-8-6-4(10-5)1-7-3-9-6/h1,3H,2H2,(H,10,11)(H,7,8,9)

InChI Key

UGYZVBUANICGLW-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=CN=CN=C2N1

Canonical SMILES

C1C(=O)NC2=CN=CN=C2N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.